molecular formula C7H6F3N3 B13083775 5-(Trifluoromethyl)nicotinimidamide

5-(Trifluoromethyl)nicotinimidamide

Cat. No.: B13083775
M. Wt: 189.14 g/mol
InChI Key: INJLKEFASVOBIP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)nicotinimidamide is an organic compound that features a trifluoromethyl group attached to a nicotinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)nicotinimidamide typically involves the introduction of a trifluoromethyl group to a nicotinimidamide precursor. One common method involves the reaction of 5-(trifluoromethyl)nicotinic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, ensuring high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The steps involved include acylation, cyclization, and hydrolysis, with each step optimized for maximum efficiency and ease of purification .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Trifluoromethyl)nicotinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and ability to interact with biological receptors. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)nicotinic acid
  • 5-(Trifluoromethyl)deoxyuridine
  • 5-(Trifluoromethyl)benzamide

Uniqueness

5-(Trifluoromethyl)nicotinimidamide is unique due to its specific structure, which combines the properties of a trifluoromethyl group with a nicotinimidamide backbone. This combination results in enhanced stability, bioavailability, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12)

InChI Key

INJLKEFASVOBIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=N)N

Origin of Product

United States

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